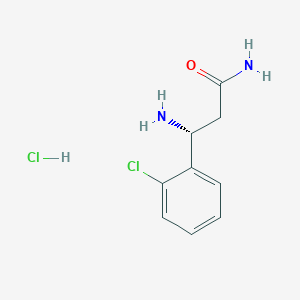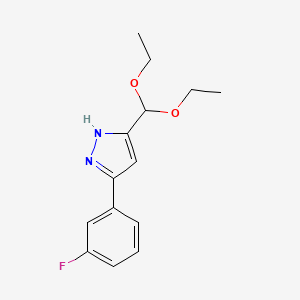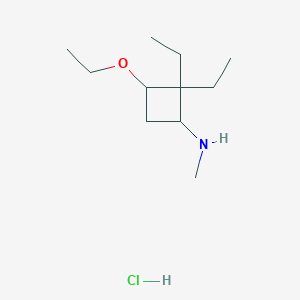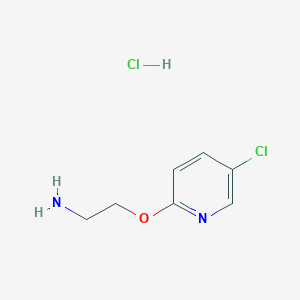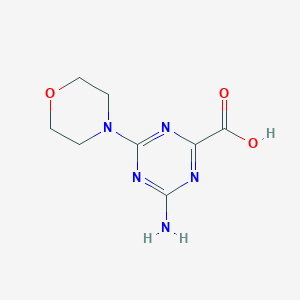
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid
Vue d'ensemble
Description
“4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid” is a chemical compound with the molecular formula C8H11N5O3 . It has a molecular weight of 225.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are an amino group, a morpholinyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.21 and a molecular formula of C8H11N5O3 . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Triazine-Based Compounds in Scientific Research
Triazines are recognized for their versatility in chemical synthesis and biological activity. They serve as the foundation for designing compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The triazine scaffold is considered a valuable core moiety for the development of future drugs due to its potential in generating novel therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Morpholine Derivatives in Scientific Research
Morpholine derivatives exhibit a wide range of pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. The incorporation of morpholine into various compounds has led to the development of new synthetic methods and the exploration of their potent pharmacophoric activities. These findings underscore the importance of morpholine as a structural component in drug discovery and development (Al-Ghorbani Mohammed et al., 2015; M. Asif, M. Imran, 2019).
Carboxylic Acid Functionalities in Scientific Research
Carboxylic acids are fundamental in synthesizing bioactive compounds and materials due to their reactivity and ability to form stable bonds. They are pivotal in producing pharmaceuticals, agricultural products, and advanced materials, offering a foundation for developing novel compounds with enhanced biological and chemical properties. The exploration of carboxylic acid bioisosteres, aiming to improve pharmacological profiles by overcoming metabolic stability issues or enhancing membrane permeability, is a critical area of research (C. Horgan, Timothy P. O’ Sullivan, 2021).
Mécanisme D'action
Target of Action
Similar compounds, such as 1,3,5-triazine derivatives, have been investigated for their antimicrobial activity . These compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .
Mode of Action
It is known that 1,3,5-triazine derivatives exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral activities . The antimicrobial activity could be due to the interaction of the compound with bacterial cell wall or inhibition of essential bacterial enzymes, leading to the death of the bacteria .
Biochemical Pathways
Similar compounds have been shown to inhibit the map kinase pathway , which plays a crucial role in cellular proliferation, differentiation, and survival.
Result of Action
Similar compounds have shown promising antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
Analyse Biochimique
Biochemical Properties
4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell function . For example, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions . For instance, it can influence the activity of enzymes involved in the oxidative stress response, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-7-10-5(6(14)15)11-8(12-7)13-1-3-16-4-2-13/h1-4H2,(H,14,15)(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMUXQATAZCFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)


![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)
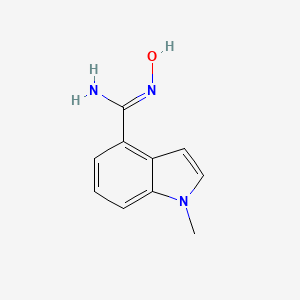
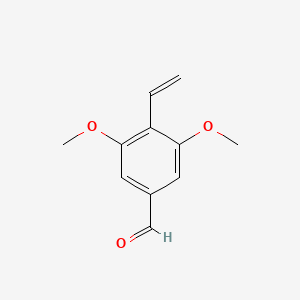
![Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B1447909.png)
